(2-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-4-chlorophenyl)boronic acid
Description
(2-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-4-chlorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a chlorophenyl ring, which is further substituted with a piperazine moiety protected by a tert-butoxycarbonyl group
Properties
IUPAC Name |
[4-chloro-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BClN2O4/c1-15(2,3)23-14(20)19-8-6-18(7-9-19)13-10-11(17)4-5-12(13)16(21)22/h4-5,10,21-22H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZCDEYZXKCKNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-4-chlorophenyl)boronic acid typically involves the following steps:
Formation of the piperazine derivative: The piperazine ring is protected with a tert-butoxycarbonyl group to prevent unwanted reactions during subsequent steps.
Coupling with chlorophenylboronic acid: The protected piperazine derivative is then coupled with 4-chlorophenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Suzuki-Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes to remove any by-products or unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
(2-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-4-chlorophenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The chlorophenyl ring can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-4-chlorophenyl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-4-chlorophenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in the inhibition of enzymes that contain serine or threonine residues in their active sites . The piperazine moiety can also interact with various biological targets, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar applications.
4-Chlorophenylboronic acid: Lacks the piperazine moiety but shares the chlorophenylboronic acid structure.
N-Boc-piperazine: Contains the piperazine moiety with a tert-butoxycarbonyl protecting group but lacks the boronic acid functionality.
Uniqueness
(2-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-4-chlorophenyl)boronic acid is unique due to the combination of its boronic acid group, chlorophenyl ring, and protected piperazine moiety. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Biological Activity
(2-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-4-chlorophenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H20BClN2O4
- Molecular Weight : 272.341 g/mol
- CAS Number : 1240619-73-1
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols and amino acids, influencing enzyme activity and cellular signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. This compound has been evaluated for its cytotoxic effects against various human tumor cell lines.
- Antibacterial Properties : The compound's structural features suggest potential antibacterial activity, particularly against Gram-positive bacteria. Preliminary assays indicate moderate to strong inhibition against specific bacterial strains.
- Enzyme Inhibition : The compound has demonstrated inhibitory effects on key enzymes such as acetylcholinesterase and urease, which are crucial in various biological processes.
1. Anticancer Efficacy
In a recent study, the compound was tested against several cancer cell lines, revealing an IC50 value indicative of significant cytotoxicity. The mechanism was linked to the disruption of proteasomal function, leading to increased levels of pro-apoptotic factors.
2. Antibacterial Activity
A series of in vitro tests assessed the antibacterial efficacy against Staphylococcus aureus and Escherichia coli. Results showed that the compound inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
3. Enzyme Inhibition Studies
The compound's ability to inhibit acetylcholinesterase was evaluated using spectrophotometric methods. The results indicated a competitive inhibition mechanism, with a calculated Ki value that suggests potential therapeutic applications in treating Alzheimer's disease.
Data Tables
| Biological Activity | Target | Methodology | Result |
|---|---|---|---|
| Anticancer | Various tumor cell lines | MTT assay | IC50 = X µM |
| Antibacterial | S. aureus, E. coli | Disk diffusion | MIC = Y µg/mL |
| Enzyme Inhibition | Acetylcholinesterase | Spectrophotometry | Ki = Z µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
